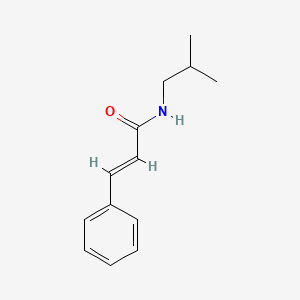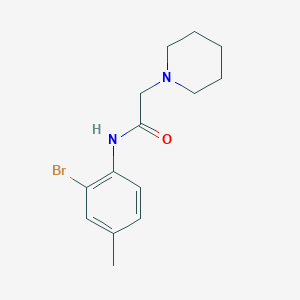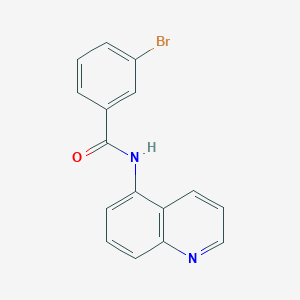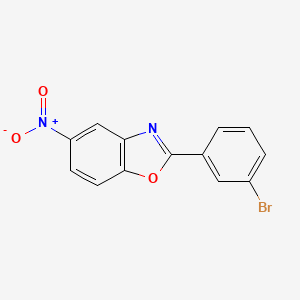
N-isobutyl-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-3-phenylacrylamide (NIPA) is a synthetic compound that belongs to the class of acrylamide derivatives. NIPA has gained significant attention in the scientific community due to its potential applications in various fields such as drug delivery, biomaterials, and polymer synthesis.
Mechanism of Action
The mechanism of action of N-isobutyl-3-phenylacrylamide-based hydrogels involves the swelling and deswelling of the hydrogel network in response to external stimuli. The swelling behavior of the hydrogel can be controlled by adjusting the crosslinking density, monomer composition, and environmental conditions. The deswelling behavior of the hydrogel can be triggered by removing the external stimulus, leading to the release of the entrapped drug molecules.
Biochemical and Physiological Effects:
This compound-based hydrogels have been found to be biocompatible and non-toxic in various in vitro and in vivo studies. The hydrogels can support cell adhesion and proliferation, making them suitable for tissue engineering applications. The release of the drug molecules from the hydrogel can be controlled by adjusting the crosslinking density and monomer composition, leading to sustained release kinetics.
Advantages and Limitations for Lab Experiments
The advantages of using N-isobutyl-3-phenylacrylamide-based hydrogels in lab experiments include their biocompatibility, biodegradability, and stimuli-responsive behavior. The hydrogels can be synthesized using simple and cost-effective methods, making them suitable for large-scale production. The limitations of using this compound-based hydrogels include their sensitivity to environmental conditions such as temperature and pH, which can affect their swelling behavior and drug release kinetics.
Future Directions
There are several future directions for the research on N-isobutyl-3-phenylacrylamide-based hydrogels. One direction is to develop hydrogels that can respond to multiple stimuli, such as temperature and pH, for more precise control over drug release kinetics. Another direction is to develop hydrogels that can respond to specific biomolecules, such as enzymes or antibodies, for targeted drug delivery. Additionally, the use of this compound-based hydrogels in combination with other polymers or nanoparticles can lead to the development of more complex drug delivery systems with enhanced properties.
Synthesis Methods
N-isobutyl-3-phenylacrylamide can be synthesized through a conventional free-radical polymerization reaction, using N-isobutyl acrylamide and phenylacrylamide as monomers. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a solvent system such as water, ethanol, or dimethyl sulfoxide (DMSO). The reaction conditions, such as temperature and reaction time, can be optimized to control the molecular weight and polydispersity of the resulting polymer.
Scientific Research Applications
N-isobutyl-3-phenylacrylamide has been extensively studied in the field of drug delivery due to its unique properties such as biocompatibility, biodegradability, and stimuli-responsive behavior. This compound-based hydrogels have been developed that can respond to various stimuli such as temperature, pH, and light. These hydrogels can be used for targeted drug delivery, tissue engineering, and wound healing applications.
properties
IUPAC Name |
(E)-N-(2-methylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXFPTPVIMNAOD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
![isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5767878.png)

![2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)

![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)

![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)